

Spectral Analysis of N-Ethylacetanilide: A Technical Guide

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|----------------------|--------------------|-----------|
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for **N-Ethylacetanilide** (also known as N-Ethyl-N-phenylacetamide), a compound of interest in various chemical and pharmaceutical research fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a comprehensive resource for identification, characterization, and quality control.

Chemical Structure and Properties

- IUPAC Name: N-ethyl-N-phenylacetamide
- Synonyms: Acetanilide, N-ethyl-; Acetethylanilide; Ethylacetanilide; Mannol[1][2]
- CAS Registry Number: 529-65-7[1]
- Molecular Formula: C10H13NO[1]
- Molecular Weight: 163.22 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of **N-Ethylacetanilide**.



¹H NMR Spectral Data

The ¹H NMR spectrum reveals the electronic environment of the protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |
|--|---------------------------|--------------|-------------|
| Aromatic Protons (C ₆ H ₅) | 7.29 - 7.55 | Multiplet | 5H |
| Methylene Protons (- CH ₂ -) | 3.75 | Quartet | 2H |
| Acetyl Protons (- COCH ₃) | 1.83 | Singlet | 3H |
| Methyl Protons (-CH₃) | 1.12 | Triplet | 3H |

Note: Data compiled from spectra obtained in Chloroform-d (CDCl₃) solution.[3][4]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Assignment | Chemical Shift (δ) ppm | |
|--------------------------------------|------------------------|--|
| Carbonyl Carbon (C=O) | 170.5 | |
| Aromatic Carbon (C-N) | 142.5 | |
| Aromatic Carbons (ortho, meta, para) | 128.9, 127.8, 126.9 | |
| Methylene Carbon (-CH ₂) | 42.5 | |
| Acetyl Carbon (-COCH₃) | 21.5 | |
| Methyl Carbon (-CH₃) | 13.5 | |

Note: Data compiled from spectra obtained in Chloroform-d (CDCl₃) solution.[3][5]



Experimental Protocol for NMR Spectroscopy

Sample Preparation: A solution of **N-Ethylacetanilide** is prepared by dissolving approximately 10-20 mg of the substance in about 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), inside a 5 mm NMR tube.[6] Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0 ppm.

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for protons.[6]

Data Acquisition:

- For ¹H NMR, the experiment is run with a standard pulse sequence.
- For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum, resulting in single lines for each unique carbon atom.[7]
- The instrument is locked to the deuterium signal of the solvent, and shimming is performed to optimize the magnetic field homogeneity.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **N-Ethylacetanilide** based on their characteristic vibrational frequencies.

IR Spectral Data

| - Wavenumber (cm ⁻¹) | Intensity | Functional Group Assignment |
|-------------------------------------|------------------|------------------------------|
| ~3030 | Variable | Aromatic C-H Stretch |
| 2950 - 2850 | Medium to Strong | Alkyl C-H Stretch |
| 1690 - 1630 | Strong | Amide C=O Stretch (Carbonyl) |
| 1700 - 1500 | Medium | Aromatic C=C Bending |
| 860 - 680 | Strong | Aromatic C-H Bending |



Note: This data represents typical ranges for the assigned functional groups.[9] Spectra are often obtained using a KBr wafer technique.

Experimental Protocol for IR Spectroscopy

Sample Preparation (KBr Pellet Method):

- A small amount of N-Ethylacetanilide (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.[10]
- The mixture is then transferred to a pellet press and compressed under high pressure to form a thin, transparent pellet.[10] This minimizes light scattering.[10]

Instrumentation: The analysis is performed using a Fourier-Transform Infrared (FTIR) spectrometer.[11]

Data Acquisition:

- A background spectrum of the empty sample compartment is recorded to account for atmospheric CO₂ and water vapor.[11]
- The KBr pellet containing the sample is placed in the sample holder.
- The IR spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. The resulting spectrum is a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **N-Ethylacetanilide**, aiding in the confirmation of its molecular formula and structure.

Mass Spectrometry Data

The mass spectrum is obtained using Electron Ionization (EI).



| m/z (mass-to-charge ratio) | Relative Intensity | Assignment |
|----------------------------|--------------------|---|
| 163 | Moderate | [M] ⁺ (Molecular Ion) |
| 120 | High | [M - COCH3]+ |
| 106 | High | [M - CH ₂ COCH ₃] ⁺ |
| 77 | Moderate | [C ₆ H₅] ⁺ (Phenyl group) |
| 43 | High | [CH₃CO] ⁺ (Acylium ion) |

Note: The fragmentation pattern is characteristic of N-substituted acetamides. The molecular ion peak confirms the molecular weight of 163 g/mol .[1]

Experimental Protocol for Mass Spectrometry

Sample Introduction: A small amount of the **N-Ethylacetanilide** sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process, known as Electron Ionization (EI), removes an electron from the molecule to form a positively charged molecular ion ([M]+).[12]

Mass Analysis and Detection: The resulting ions and fragment ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion, generating the mass spectrum.

Data Visualization

The following diagram illustrates the structure of **N-Ethylacetanilide** and highlights key correlations with its spectral data.

Caption: Chemical structure of **N-Ethylacetanilide** with key NMR, IR, and MS correlations.



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